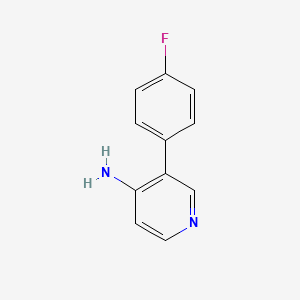

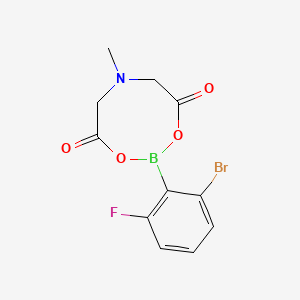

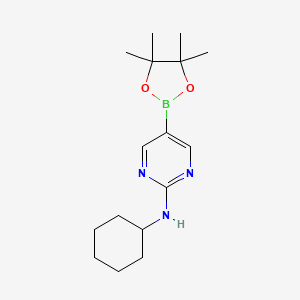

![molecular formula C12H17NO3 B572673 (3R,7aR)-3-(1,1-二甲基乙基)-7a-乙烯基二氢-1H,3H-吡咯并[1,2-c]恶唑-1,5(6H)-二酮 CAS No. 1214741-20-4](/img/structure/B572673.png)

(3R,7aR)-3-(1,1-二甲基乙基)-7a-乙烯基二氢-1H,3H-吡咯并[1,2-c]恶唑-1,5(6H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered aromatic ring . Oxazole derivatives are widely distributed in terrestrial and marine environments and exhibit extensive pharmacological activities .

Synthesis Analysis

Oxazole derivatives can be synthesized through various methods. One such method is the Rh(III)-catalyzed olefination reaction of oxazoles to generate diverse oxazole skeleton derivatives . This reaction can tolerate many functional groups, affording complex oxazole derivatives with long chain alkenyls in moderate to good yields .Molecular Structure Analysis

The molecular structure of oxazole derivatives can vary greatly depending on the functional groups attached to the oxazole ring. The structure of the oxazole ring can influence properties such as fluorescence .Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions. For instance, a Rh(III)-catalyzed olefination reaction can be used to build diverse oxazole derivatives from functional alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary greatly depending on their structure. Some oxazole derivatives are known to be highly fluorescent and efficient two-photon absorbers .科学研究应用

Chemical Transformations

The tert-butyl group in this compound is known for its unique reactivity pattern . It can be used in various chemical transformations due to its simple hydrocarbon moiety .

Biosynthetic Pathways

The tert-butyl group is also relevant in nature and has implications in biosynthetic pathways . It can be used in the synthesis of complex biological molecules .

Biodegradation Pathways

In addition to biosynthesis, the tert-butyl group is also involved in biodegradation pathways . This means that the compound could potentially be used in environmental remediation or waste treatment processes .

Biocatalytic Processes

The tert-butyl group’s unique reactivity pattern and its implications in biosynthetic and biodegradation pathways suggest that it could be used in biocatalytic processes . This could involve the use of biological systems or enzymes to carry out chemical reactions .

Steric Congestion and Conformational Rigidity

The tert-butyl group is extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . This can be useful in the design and synthesis of new materials or drugs .

Hydroxylation of Sterically Congested Primary C−H Bonds

The compound can be used in the non-directed catalytic hydroxylation of sterically congested primary C−H bonds . This process can be used to modify the tert-butyl CH bonds, which can be useful in various chemical reactions .

Late-stage Functionalization

The compound can be used for late-stage hydroxylation at tert-butyl sites on densely functionalized molecules of pharmaceutical interest . This can be a powerful tool in drug discovery and development .

Strategic Synthetic Planning

The compound can be harnessed as a potential functional group in strategic synthetic planning for complex molecular architectures . This can be particularly useful in the field of synthetic chemistry .

作用机制

属性

IUPAC Name |

(3R,7aR)-3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-5-12-7-6-8(14)13(12)9(11(2,3)4)16-10(12)15/h5,9H,1,6-7H2,2-4H3/t9-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUAJNQTKSSATQ-SKDRFNHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N2C(=O)CCC2(C(=O)O1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1N2C(=O)CC[C@]2(C(=O)O1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

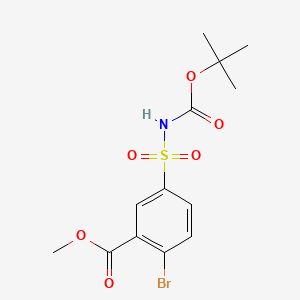

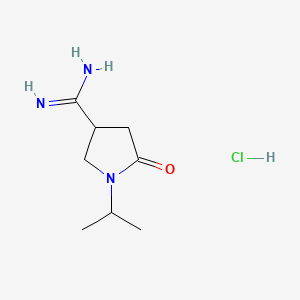

![2-(Pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572591.png)

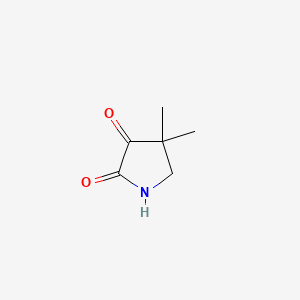

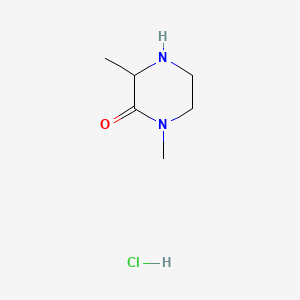

![Benzo[c]isothiazol-5-ylboronic acid](/img/structure/B572598.png)

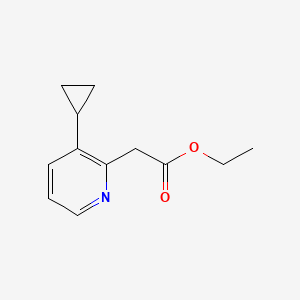

![Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B572604.png)